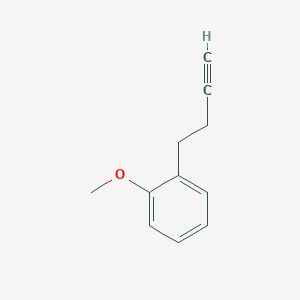
1-(But-3-yn-1-yl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-yn-1-yl)-2-methoxybenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring and a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-2-methoxybenzene typically involves the alkylation of 2-methoxybenzene (anisole) with a but-3-yn-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the methoxybenzene, followed by the addition of but-3-yn-1-yl bromide or chloride to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-3-yn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(But-3-yn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(But-3-yn-1-yl)-2-methoxybenzene depends on its specific application. In biochemical studies, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
But-3-yn-1-ylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an alkyne, leading to different reactivity and applications.
4-Phenylbut-3-yn-1-ol: Similar alkyne functionality but with different substitution patterns on the benzene ring.
Uniqueness: 1-(But-3-yn-1-yl)-2-methoxybenzene is unique due to the combination of the methoxy and alkyne groups, which provide distinct reactivity and versatility in synthetic applications
Propiedades
Número CAS |
52289-94-8 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-but-3-ynyl-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h1,5-6,8-9H,4,7H2,2H3 |
Clave InChI |
RRGUXSZHYAADAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


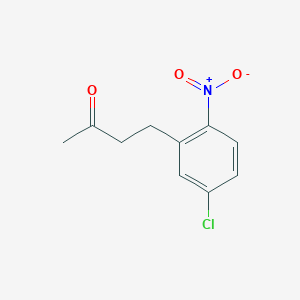


![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)

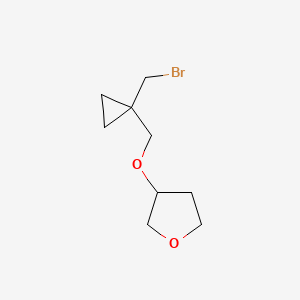
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)
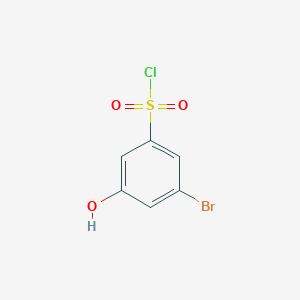
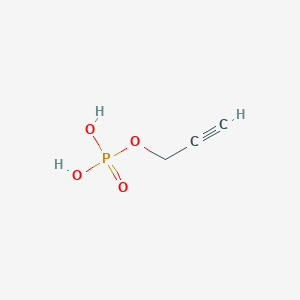
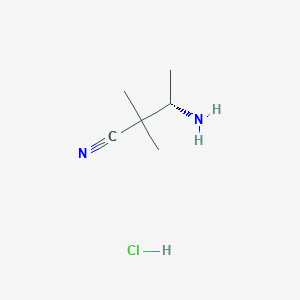
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
